Benzamide, 2-hydroxy-N-(4-methoxy-2-nitrophenyl)-3-nitro-
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Overview
Description
Benzamide, 2-hydroxy-N-(4-methoxy-2-nitrophenyl)-3-nitro- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound, with its unique functional groups, offers potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-hydroxy-N-(4-methoxy-2-nitrophenyl)-3-nitro- typically involves multi-step organic reactions. One common approach might include:
Nitration: Introduction of nitro groups into the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Hydroxylation: Introduction of a hydroxyl group, possibly through a reaction with a hydroxylating agent like hydrogen peroxide.
Methoxylation: Introduction of a methoxy group using methanol in the presence of a catalyst.
Amidation: Formation of the benzamide structure through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions, where functional groups on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction might yield amines, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of nitro and hydroxyl groups could facilitate interactions with various biomolecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, used in various pharmaceutical applications.
2-Hydroxybenzamide: Known for its use in medicinal chemistry.
4-Methoxybenzamide: Another derivative with potential biological activity.
Uniqueness
The unique combination of functional groups in Benzamide, 2-hydroxy-N-(4-methoxy-2-nitrophenyl)-3-nitro- provides distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
33581-07-6 |
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Molecular Formula |
C14H11N3O7 |
Molecular Weight |
333.25 g/mol |
IUPAC Name |
2-hydroxy-N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H11N3O7/c1-24-8-5-6-10(12(7-8)17(22)23)15-14(19)9-3-2-4-11(13(9)18)16(20)21/h2-7,18H,1H3,(H,15,19) |
InChI Key |
ZTRCKFXEOIPMKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
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